N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both pyrazole and nitro functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the nitro and aminocarbonyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of substituted pyrazoles with different functional groups.
Scientific Research Applications
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives with different substituents and functional groups. Examples include:
- 1-ETHYL-3,5-DIMETHYL-4-NITROPYRAZOLE
- 1,5-DIMETHYL-3-NITRO-4-PYRAZOLECARBOXAMIDE
Uniqueness
The uniqueness of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H15N7O4 |
---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
N-(5-carbamoyl-1-ethylpyrazol-4-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15N7O4/c1-4-18-10(11(13)20)7(5-14-18)15-12(21)8-9(19(22)23)6(2)17(3)16-8/h5H,4H2,1-3H3,(H2,13,20)(H,15,21) |
InChI Key |
HXAQAXZEEREBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C)C(=O)N |
Origin of Product |
United States |
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